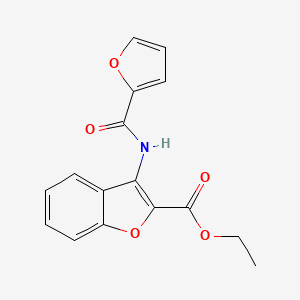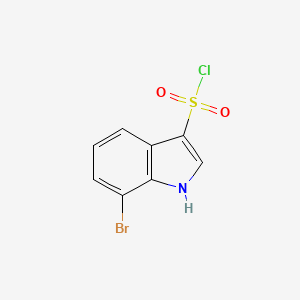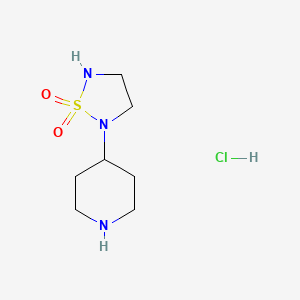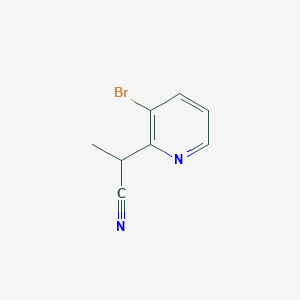
1-Benzyl-2,3,6-trimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,3,6-trimethylpiperazine is a chemical compound with the CAS Number: 1909313-40-1 . It has a molecular weight of 218.34 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-11-9-15-12(2)13(3)16(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Drug Design
1-Benzyl-2,3,6-trimethylpiperazine is involved in the asymmetric synthesis of complex molecules. For instance, Lin Xi-quan (2009) described the preparation of a piperazine derivative through a multi-step process, emphasizing the versatility of piperazine compounds in synthetic organic chemistry Lin Xi-quan, 2009. This highlights its role in the development of novel compounds with potential therapeutic applications.
Molecular Imprinting for Drug Detection
Molecularly imprinted polymers (MIPs) for benzylpiperazine, a related compound, have been developed to provide a selective recognition mechanism for illicit designer drugs. This approach, detailed by Wright et al. (2023), showcases the potential for using piperazine derivatives in creating highly selective sensors for drug detection Wright et al., 2023.
Pharmaceutical Research and Development
Research on arylpiperazine derivatives, which include this compound, indicates their significant biological activity. For example, studies have explored their binding affinity and functional activity at serotonin receptors, suggesting their potential in developing new therapeutic agents for neurological and psychiatric disorders M. Mokrosz et al., 1999.
Electrochemical Detection Methods
Recent advancements in electrochemical detection methods have incorporated piperazine derivatives for the rapid and sensitive detection of synthetic drugs. Rocha et al. (2021) described a low-cost, portable electrochemical method for determining benzylpiperazine, demonstrating the applicability of such compounds in forensic analysis and drug monitoring Rocha et al., 2021.
Materials Science and Coordination Chemistry
In materials science, piperazine derivatives have been utilized in the synthesis of complex inorganic structures. For example, the synthesis of hexachloridocadmate(II) dihydrate complexes using 1-benzylpiperazine-1,4-diium demonstrates the compound's utility in creating new materials with potential applications in catalysis, electronics, and photonics Meher El Glaoui et al., 2010.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-benzyl-2,3,6-trimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-9-15-12(2)13(3)16(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCNGENQNHPONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(N1CC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)



![7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B2678231.png)
![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)








